molecular formula C5H8IN3 B1529177 (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine CAS No. 1707568-56-6

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B1529177
CAS No.: 1707568-56-6
M. Wt: 237.04 g/mol
InChI Key: VBIQAUOMYFCGJC-UHFFFAOYSA-N
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Description

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine is a chemical compound with the molecular formula C5H8IN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. The presence of an iodine atom and a methyl group on the pyrazole ring, along with a methanamine group, makes this compound unique and of interest in various chemical and biological research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine typically involves the iodination of 1-methyl-1H-pyrazole followed by the introduction of the methanamine group. One common method includes the following steps:

    Iodination: 1-Methyl-1H-pyrazole is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 4-position of the pyrazole ring.

    Aminomethylation: The iodinated product is then reacted with formaldehyde and ammonium chloride or a primary amine to introduce the methanamine group at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium thiolate, primary or secondary amines, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or amines.

    Coupling Reactions: Products include more complex pyrazole derivatives with extended conjugation or additional functional groups.

Scientific Research Applications

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole: Lacks the iodine and methanamine groups, making it less reactive in certain chemical reactions.

    4-Iodo-1-methyl-1H-pyrazole: Lacks the methanamine group, limiting its potential biological applications.

    (4-Iodo-1H-pyrazol-3-yl)methanamine: Lacks the methyl group, which can affect its chemical reactivity and biological activity.

Uniqueness

(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine is unique due to the combination of the iodine atom, methyl group, and methanamine group on the pyrazole ring

Properties

IUPAC Name

(4-iodo-1-methylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3/c1-9-3-4(6)5(2-7)8-9/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIQAUOMYFCGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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